2-Methylpyridine

Description

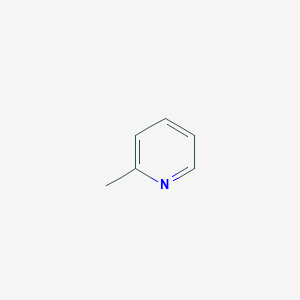

Structure

3D Structure

Properties

IUPAC Name |

2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N/c1-6-4-2-3-5-7-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSKHPKMHTQYZBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N, Array | |

| Record name | 2-METHYLPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8856 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0801 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021899 | |

| Record name | 2-Methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-methylpyridine is a colorless liquid with a strong, unpleasant odor. Floats on water. Poisonous vapor is produced. (USCG, 1999), Liquid, Colorless liquid with a strong, unpleasant odor; [HSDB], Colorless liquid with a strong unpleasant odor; [Hawley] Colorless or yellow tinted clear liquid; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | 2-METHYLPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8856 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyridine, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1496 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Picoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3142 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0801 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

262 to 264 °F at 760 mmHg (NTP, 1992), 129.4 °C, 128-129 °C | |

| Record name | 2-METHYLPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8856 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/101 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0801 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

97 °F (NTP, 1992), 26 °C, 102 °F (39 °C)(Open cup), 26 °C c.c. | |

| Record name | 2-METHYLPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8856 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Picoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3142 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/101 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0801 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible in water at 20 °C, Very sol in acetone, Miscible with alcohol, ether, Solubility in water: miscible | |

| Record name | 2-METHYLPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8856 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/101 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0801 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.944 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9443 at 20 °C/4 °C, Relative density (water = 1): 0.95 | |

| Record name | 2-METHYLPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8856 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/101 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0801 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.21 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.2 (Air= 1), Relative vapor density (air = 1): 3.2 | |

| Record name | 2-METHYLPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8856 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/101 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0801 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

8 mmHg at 68 °F ; 40 mmHg at 124.2 °F; 100 mmHg at 160.5 °F (NTP, 1992), 11.2 [mmHg], Vapor pressure = 11.4 hPa at 20.3 °C (8.55 mm Hg), 11.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.2 | |

| Record name | 2-METHYLPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8856 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Picoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3142 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/101 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0801 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

109-06-8, 38762-42-4, 1333-41-1 | |

| Record name | 2-METHYLPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8856 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-methyl-, radical ion(1+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38762-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine, methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.313 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-PICOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3716Q16Q6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/101 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Methylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061888 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0801 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-94 °F (NTP, 1992), -66.65 °C, -70 °C | |

| Record name | 2-METHYLPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8856 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/101 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0801 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylpyridine (α-Picoline)

CAS Number: 109-06-8

This technical guide provides a comprehensive overview of 2-methylpyridine, also known as α-picoline. It is intended for researchers, scientists, and professionals in drug development and other relevant industries. This document covers its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its primary applications.

Core Properties of this compound

This compound is a colorless, oily liquid with a strong, unpleasant pyridine-like odor.[1][2] It is a heterocyclic aromatic compound and is miscible with water, alcohol, and ether.[2][3]

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₆H₇N |

| Molecular Weight | 93.13 g/mol [1][4] |

| CAS Number | 109-06-8[1][2] |

| Appearance | Colorless to pale yellow liquid[1][4] |

| Odor | Strong, unpleasant, pyridine-like[1][5] |

| Boiling Point | 128-129 °C[2][3][6] |

| Melting Point | -70 °C[3][5] |

| Density | 0.943 g/mL at 25 °C[3] |

| Solubility in Water | Miscible[2][3] |

| Vapor Pressure | 10 mmHg at 24.4 °C[3] |

| Flash Point | 26 °C (79 °F)[5][7] |

| Autoignition Temperature | 538 °C (1000.4 °F)[6] |

| Refractive Index | n20/D 1.500[3] |

| pKa of Conjugate Acid | 5.97[5] |

Spectroscopic Data

| Spectroscopic Data | Description |

| ¹H NMR | Spectral data is available and can be found in various databases.[8] |

| ¹³C NMR | Spectral data is available for structural elucidation.[9] |

| Mass Spectrometry (GC-MS) | The mass spectrum of this compound is well-documented, aiding in its identification.[10][11] |

| Infrared (IR) Spectrum | The IR spectrum shows characteristic peaks for the pyridine ring and the methyl group.[10] |

Experimental Protocols

Synthesis of this compound

There are several industrial and laboratory-scale methods for the synthesis of this compound.

1. Acetaldehyde-Ammonia Route:

This is a common industrial method.[2]

-

Methodology: Acetaldehyde and ammonia are preheated and passed through a catalytic reactor containing Al₂O₃ as the primary catalyst, with other metal oxides as co-catalysts. The reaction is carried out at a temperature of 350–550°C under atmospheric pressure. The resulting gaseous mixture is then condensed, dehydrated, and subjected to fractional distillation to separate this compound and 4-methylpyridine.[2]

2. Continuous Flow Synthesis via α-Methylation of Pyridine:

This method offers a greener and more efficient laboratory-scale synthesis.[1]

-

Methodology: A continuous flow system is set up using a packed column of Raney® nickel. A 0.05 M solution of pyridine in 1-propanol is pumped through the heated column (>180 °C) at a flow rate of 0.1 mL/min. The output is collected, and the solvent is evaporated to yield this compound. This method provides high conversion and regioselectivity with reduced reaction times and waste.[1]

Key Chemical Reactions of this compound

The methyl group in this compound is reactive and serves as a handle for further chemical transformations.

1. Synthesis of 2-Vinylpyridine:

2-Vinylpyridine is a crucial monomer in the polymer industry.[12]

-

Methodology: this compound is condensed with formaldehyde. The reaction is typically carried out in an autoclave at 150–200 °C. The intermediate, 2-(2-hydroxyethyl)pyridine, is then dehydrated to yield 2-vinylpyridine. The product is purified by distillation under reduced pressure.[5][12]

2. Oxidation to Picolinic Acid (Pyridine-2-carboxylic acid):

Picolinic acid is a bidentate chelating agent with various applications.[4]

-

Methodology (Laboratory Scale): this compound is oxidized using a strong oxidizing agent like potassium permanganate (KMnO₄) in an aqueous solution. The mixture is heated until the purple color of the permanganate disappears. The resulting manganese dioxide is filtered off, and the picolinic acid is isolated from the filtrate, often as its hydrochloride salt.[13]

Purification and Analysis

Purification:

Crude this compound, for instance from coal tar, can be purified by azeotropic distillation with benzene to remove water, followed by fractional distillation.[2] For laboratory-scale reactions, purification is often achieved by extraction followed by distillation or column chromatography.

Analysis:

Gas chromatography (GC) is a common method for determining the purity of this compound and for analyzing reaction mixtures containing it.[14] Spectroscopic methods such as NMR, IR, and Mass Spectrometry are used for structural confirmation.[8][9][10]

Applications and Safety

Major Applications

This compound is a versatile intermediate in the chemical industry.

-

Polymer Industry: It is the primary precursor for the synthesis of 2-vinylpyridine, which is used in the production of specialty polymers and as a binder in tire cords.[12]

-

Agrochemicals: It is a raw material for the synthesis of the herbicide nitrapyrin.[15]

-

Pharmaceuticals: It serves as a building block for various pharmaceutical compounds.

Safety and Handling

This compound is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause severe skin and eye irritation.[14][16] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling this chemical. It should be stored in a cool, dry, well-ventilated area away from sources of ignition.[4]

References

- 1. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Picolinic acid - Wikipedia [en.wikipedia.org]

- 5. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-methyl pyridine, 109-06-8 [thegoodscentscompany.com]

- 8. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Pyridine, 2-methyl- [webbook.nist.gov]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. ez.restek.com [ez.restek.com]

- 15. Method for synthesizing and preparing 2-vinyl pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 16. CN102863375A - Method for synthesizing and preparing 2-vinyl pyridine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 2-Methylpyridine from Acetaldehyde and Ammonia

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-methylpyridine (2-picoline) from acetaldehyde and ammonia, a process of significant industrial and academic interest. The core of this synthesis is the Chichibabin pyridine synthesis, a robust method for the formation of the pyridine ring. This document details the underlying reaction mechanism, provides a thorough experimental protocol for a laboratory setting, presents key quantitative data in a structured format, and outlines the necessary purification techniques. Visual aids in the form of Graphviz diagrams are included to elucidate the reaction pathway and experimental workflow, adhering to stringent design specifications for clarity and accessibility.

Introduction

This compound, a vital heterocyclic compound, serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty polymers. The reaction of readily available feedstocks such as acetaldehyde and ammonia presents an economically viable route to this important molecule. The primary method for this transformation is the Chichibabin pyridine synthesis, a gas-phase catalytic reaction that typically yields a mixture of this compound and its isomer, 4-methylpyridine.[1] This guide will focus on the practical aspects of this synthesis, offering detailed insights for researchers and professionals in the field of drug development and chemical synthesis.

Reaction Mechanism

The synthesis of this compound from acetaldehyde and ammonia proceeds via the Chichibabin pyridine synthesis mechanism. This complex reaction involves a series of steps including imine formation, aldol-type condensations, and cyclization followed by aromatization.

A simplified, step-wise representation of the reaction mechanism is provided below:

Caption: Reaction mechanism for the synthesis of this compound.

Quantitative Data

The yield and isomer distribution of the Chichibabin synthesis of this compound are highly dependent on the reaction conditions. The following table summarizes key quantitative data from various sources.

| Parameter | Value | Catalyst | Product Distribution (2-MP : 4-MP) | Total Yield (%) | Reference |

| Temperature | 350–550 °C | Alumina (Al₂O₃) | ~1:1 | 40–60 | [2][3] |

| Pressure | Atmospheric | Alumina (Al₂O₃) with metal oxide co-catalysts | Not specified | Not specified | [3] |

| Temperature | 400-500 °C | Not specified | Not specified | Not specified | [3] |

Note: 2-MP refers to this compound and 4-MP refers to 4-Methylpyridine.

Experimental Protocols

This section provides a detailed experimental protocol for the gas-phase synthesis of this compound from acetaldehyde and ammonia in a laboratory setting.

Materials and Equipment

-

Reactants: Acetaldehyde (≥99%), Anhydrous Ammonia (gas)

-

Catalyst: Activated Alumina (γ-Al₂O₃), surface area > 200 m²/g

-

Equipment:

-

Quartz or stainless steel fixed-bed reactor tube (e.g., 25 mm inner diameter, 500 mm length)

-

Tube furnace with temperature controller

-

Mass flow controllers for acetaldehyde vapor and ammonia gas

-

Syringe pump for liquid acetaldehyde delivery

-

Heated transfer lines

-

Condenser with a cold trap (e.g., dry ice/acetone bath)

-

Gas chromatograph (GC) for product analysis

-

Fractional distillation apparatus

-

Experimental Procedure

-

Catalyst Preparation: Pack the fixed-bed reactor with activated alumina catalyst. Prior to the reaction, the catalyst should be activated in situ by heating to 500°C under a flow of inert gas (e.g., nitrogen) for 2-4 hours to remove any adsorbed water.

-

Reaction Setup:

-

Assemble the reactor system as shown in the experimental workflow diagram.

-

Heat the tube furnace to the desired reaction temperature (e.g., 450°C).

-

Heat the transfer lines to a temperature sufficient to prevent condensation of acetaldehyde (e.g., 150°C).

-

-

Reaction Execution:

-

Introduce a continuous flow of anhydrous ammonia gas into the reactor using a mass flow controller.

-

Simultaneously, feed liquid acetaldehyde into a vaporizer using a syringe pump. The resulting acetaldehyde vapor is then mixed with the ammonia stream before entering the reactor. A typical molar ratio of ammonia to acetaldehyde is between 2:1 and 5:1.

-

The gaseous mixture is passed through the heated catalyst bed.

-

-

Product Collection:

-

The reactor effluent is passed through a condenser and a cold trap to collect the liquid products, which will be a mixture of this compound, 4-methylpyridine, unreacted starting materials, water, and byproducts.

-

-

Analysis:

-

Analyze the collected liquid product using gas chromatography (GC) to determine the conversion of acetaldehyde and the relative amounts of this compound and 4-methylpyridine.

-

Purification

The primary method for separating the isomeric mixture of this compound and 4-methylpyridine is fractional distillation.[4]

-

Drying: Dry the crude product mixture over a suitable drying agent (e.g., anhydrous sodium sulfate) to remove water.

-

Fractional Distillation:

-

Set up a fractional distillation apparatus with a high-efficiency column (e.g., a Vigreux or packed column).

-

Carefully heat the dried crude product.

-

Collect the fractions based on their boiling points. This compound has a boiling point of approximately 129°C, while 4-methylpyridine boils at around 145°C.[5]

-

Monitor the temperature at the head of the distillation column closely to ensure good separation.

-

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from acetaldehyde and ammonia via the Chichibabin reaction is a well-established and industrially significant process. This guide has provided a detailed technical overview intended for researchers and professionals, covering the reaction mechanism, quantitative data, a comprehensive experimental protocol, and purification methods. The provided diagrams offer a clear visual representation of the chemical and procedural pathways. By understanding and applying the principles outlined in this document, researchers can effectively synthesize and purify this compound for its various applications in the pharmaceutical and chemical industries.

References

2-Methylpyridine chemical structure and IUPAC name

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of key chemical compounds is paramount. This guide provides a detailed overview of 2-Methylpyridine, covering its chemical structure, IUPAC name, physicochemical properties, and relevant experimental protocols.

Chemical Structure and IUPAC Name

This compound, also known as 2-picoline, is a heterocyclic aromatic organic compound.[1] Its structure consists of a pyridine ring where a hydrogen atom at position 2 is substituted by a methyl group.[1] The presence of the nitrogen atom and the methyl group influences its chemical reactivity and physical properties.

The preferred IUPAC name for this compound is This compound .[2] It is also commonly referred to as α-picoline.[3]

Physicochemical Properties

This compound is a colorless to faintly yellow oily liquid with a characteristic unpleasant odor similar to pyridine.[1][2][4] It is miscible with water, alcohol, and ether.[3] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C6H7N | [2] |

| Molar Mass | 93.13 g/mol | [2] |

| Density | 0.943 g/mL | [2] |

| Melting Point | -70 °C (-94 °F; 203 K) | [2] |

| Boiling Point | 128 to 129 °C (262 to 264 °F; 401 to 402 K) | [2] |

| Flash Point | 26 °C (79 °F) | [1] |

| Acidity (pKa of conjugate acid) | 5.97 | [1] |

| Water Solubility | Miscible | [2] |

Experimental Protocols

The synthesis of this compound can be achieved through various methods. Below are detailed protocols for two common laboratory-scale synthesis approaches.

1. Synthesis via α-Methylation using a Continuous Flow System

This modern method offers a greener and more efficient alternative to traditional batch processes for the α-methylation of pyridines.[5][6]

-

Experimental Workflow:

-

A continuous flow system is assembled using a pump, a stainless steel column packed with Raney® nickel, a heating apparatus (e.g., a sand bath on a hot plate), and a back-pressure regulator.[7]

-

A 0.05 M solution of the starting pyridine material is prepared in 1-propanol.[5]

-

The Raney® nickel catalyst in the column is pre-heated to over 180 °C.[5]

-

The pyridine solution is then pumped through the heated column at a controlled flow rate (e.g., 0.1 mL/min).[5]

-

The product emerges from the column, and the solvent (1-propanol) is removed, often yielding the 2-methylated pyridine product in high purity without the need for extensive work-up or purification.[5][6]

-

2. Synthesis of this compound-Borane Complex

This protocol describes the synthesis of the borane complex of this compound, a useful reagent in organic synthesis.

-

Reaction Setup and Procedure:

-

In a round-bottomed flask, sodium borohydride and powdered sodium bicarbonate are combined.[8]

-

This compound is added, followed by tetrahydrofuran (THF) to create a heterogeneous mixture.[8]

-

Water is added dropwise to the stirring mixture over a period of 15 minutes. The reaction is exothermic and evolves hydrogen gas, so appropriate safety precautions must be taken.[8]

-

The reaction mixture is stirred vigorously at room temperature for 24 hours.[8]

-

The solid byproducts are removed by filtration through a bed of Celite.[8]

-

The filtrate is concentrated by rotary evaporation, and the resulting product is dried under high vacuum to yield this compound-borane as a white solid.[8]

-

Visualizations

Chemical Structure of this compound

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

Synthesis Workflow Diagram

The following diagram outlines the general workflow for the continuous flow synthesis of 2-methylpyridines.

Caption: Continuous flow synthesis of 2-methylpyridines.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 4. This compound | C5H4N(CH3) | CID 7975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flow Synthesis of 2-Methylpyridines via α-Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

physical and chemical properties of alpha-picoline

An In-depth Technical Guide to the Physical and Chemical Properties of alpha-Picoline

Introduction

Alpha-picoline, systematically named 2-methylpyridine, is an organic aromatic heterocyclic compound with the chemical formula C₆H₇N.[1] It is one of three isomers of methylpyridine, the others being beta-picoline (3-methylpyridine) and gamma-picoline (4-methylpyridine).[2] Structurally, it consists of a pyridine ring substituted with a methyl group at the second position. Alpha-picoline is a colorless to pale yellow liquid characterized by a strong, unpleasant odor similar to pyridine.[3][4][5] It is found naturally in coal tar and bone oil and can be synthesized through various industrial processes.[3][6] This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its characterization and modification, and key reaction pathways.

Physical Properties

Alpha-picoline is a flammable liquid that is miscible with water, alcohol, and ether.[2][3][7] Its key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 109-06-8 | [3][8] |

| Molecular Formula | C₆H₇N | [1] |

| Molecular Weight | 93.13 g/mol | [1][3] |

| Appearance | Colorless to yellow liquid | [4][5] |

| Odor | Strong, unpleasant, characteristic | [3][4] |

| Boiling Point | 128-129 °C | [1][3][7] |

| Melting Point | -70 °C | [3][7][8] |

| Density | 0.944 g/mL at 20 °C | [4][9] |

| 0.950 g/mL at 15 °C | [3] | |

| Solubility | Freely soluble in water; miscible with alcohol, ether | [3][10] |

| Vapor Pressure | 12 hPa (9.0 mmHg) at 20 °C | [4] |

| Vapor Density | 3.2 (air = 1) | [5][7] |

| Flash Point | 27 °C (closed cup) | [4] |

| Refractive Index (n_D^20) | 1.501 | [3] |

Chemical Properties and Reactivity

Alpha-picoline exhibits reactivity at both the nitrogen atom of the pyridine ring and the alpha-methyl group. The nitrogen atom imparts basic properties, while the methyl group's proximity to the heteroatom makes its protons acidic and susceptible to reaction.

| Property | Value | Source(s) |

| pKa (of conjugate acid) | 5.96 - 6.00 | [2][4][5] |

| pH | 8.5 (100 g/L solution in water at 20°C) | [4][5] |

| Log Kow (Octanol/Water Partition Coefficient) | 1.11 | [4][11] |

Key Reactions

-

Basicity and Salt Formation : As a weak base, alpha-picoline reacts with acids to form salts. The pKa of its conjugate acid (the picolinium ion) is approximately 5.96.[2]

-

Oxidation of the Methyl Group : The methyl group of alpha-picoline is readily oxidized to a carboxylic acid group, forming picolinic acid (pyridine-2-carboxylic acid). This is a commercially significant reaction. Common oxidizing agents include potassium permanganate (KMnO₄) and nitric acid.[12][13]

-

Reactions of the Methyl Group : The protons on the alpha-methyl group are relatively acidic and can be removed by strong bases. The resulting carbanion can participate in various condensation reactions, for example, with aldehydes and ketones.[2]

-

Reduction : Hydrogenation of the pyridine ring leads to the formation of 2-methylpiperidine.[6]

-

Complex Formation : Alpha-picoline can act as a ligand in coordination chemistry, forming complexes with metal ions. It can also form specific complexes such as α-picoline–borane through reaction with borane sources.[14]

Experimental Protocols

Oxidation of α-Picoline to Picolinic Acid

This protocol is based on the established method using potassium permanganate.[12]

Objective: To synthesize picolinic acid via the oxidation of the methyl group of alpha-picoline.

Materials:

-

5-L three-necked flask

-

Stirrer and reflux condenser

-

Steam bath

-

alpha-Picoline (0.54 mole, ~50 g)

-

Potassium permanganate (KMnO₄)

-

Deionized water

-

Hydrochloric acid (HCl)

-

Ethanol

-

Ether

Procedure:

-

Place 2500 mL of water and 50 g of alpha-picoline into the 5-L flask equipped with a stirrer and reflux condenser.[12]

-

Add 90 g of potassium permanganate to the solution.[12]

-

Heat the mixture on a steam bath. The reaction is indicated by the disappearance of the purple permanganate color. This typically takes about 1 hour.[12]

-

Once the color has faded, add a second 90 g portion of permanganate, followed by 500 mL of water.[12]

-

Continue heating until the purple color is once again destroyed (approximately 2-2.5 hours).[12]

-

Filter the hot solution to remove the manganese dioxide precipitate. Wash the precipitate with hot water.[12]

-

Combine the filtrate and washings and concentrate the solution by evaporation.

-

Isolate the picolinic acid. This can be achieved by acidifying the concentrate and extracting the product. A common method involves precipitating the product as picolinic acid hydrochloride by passing dry hydrogen chloride gas through an ethanolic solution of the concentrate.[12]

-

The resulting crystals can be filtered, dried, and further purified by recrystallization.[12]

Determination of pKa by UV-Vis Spectrophotometry

This is a general methodology for determining the dissociation constant (pKa) of an acidic or basic compound.[15][16]

Objective: To determine the pKa of alpha-picoline's conjugate acid.

Principle: The absorbance of a solution containing alpha-picoline will change as a function of pH because the protonated (picolinium) and neutral forms have different UV-Vis absorption spectra. By measuring the absorbance at a fixed wavelength across a range of pH values, a sigmoid curve is generated. The inflection point of this curve corresponds to the pH where the concentrations of the acidic and basic forms are equal, and thus pH = pKa.[15]

Materials:

-

UV-Vis Spectrophotometer

-

pH meter

-

Alpha-picoline stock solution

-

A series of buffer solutions with known pH values spanning the expected pKa (e.g., pH 4 to 8)

-

Hydrochloric acid and sodium hydroxide solutions for pH adjustment

Procedure:

-

Spectrum Scan: Obtain the full UV-Vis absorption spectra of alpha-picoline in a highly acidic solution (e.g., pH 1) and a highly basic solution (e.g., pH 10) to identify the wavelength of maximum absorbance difference (λ_max) between the protonated and neutral forms.[16]

-

Sample Preparation: Prepare a series of samples by adding a small, constant amount of the alpha-picoline stock solution to each of the buffer solutions. Ensure the final concentration of alpha-picoline is identical in all samples.[16]

-

Absorbance Measurement: Measure the absorbance of each prepared sample at the predetermined λ_max.[16]

-

Data Analysis: Plot the measured absorbance versus the pH of the buffer solutions.

-

pKa Determination: Fit the data to a sigmoid curve. The pH value at the inflection point of the curve is the experimental pKa.[15] This can also be calculated using the Henderson-Hasselbalch equation rearranged for spectrophotometric data.

Visualizations

Caption: Molecular structure of alpha-picoline.

Caption: Oxidation of alpha-picoline to picolinic acid.

Caption: Experimental workflow for pKa determination.

References

- 1. alpha-Picoline | 109-06-8 - BuyersGuideChem [buyersguidechem.com]

- 2. Picoline - Wikipedia [en.wikipedia.org]

- 3. alpha-Picoline [drugfuture.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. shakambari.net [shakambari.net]

- 6. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 7. ICSC 0801 - this compound [inchem.org]

- 8. α-Picoline - (Pyridines|Pyridine and alkylpyridines):Koei Chemical Co., Ltd [koeichem.com]

- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 10. This compound 98 109-06-8 [sigmaaldrich.com]

- 11. This compound | C5H4N(CH3) | CID 7975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. orgsyn.org [orgsyn.org]

- 13. Picolinic acid - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

2-Methylpyridine: A Technical Overview of its Core Molecular Attributes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the fundamental molecular characteristics of 2-Methylpyridine, also known as 2-picoline. This heterocyclic aromatic organic compound is a crucial building block in the synthesis of various pharmaceuticals, agrochemicals, and polymers.

Core Molecular Data

This compound is a derivative of pyridine with a methyl substituent at the second position.[1] Its core properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Chemical Formula | C6H7N | [2][3][4] |

| Molecular Weight | 93.13 g/mol | [2][5] |

| Alternate Names | 2-Picoline, α-Methylpyridine, α-Picoline, o-Picoline | [1][4] |

| CAS Number | 109-06-8 | [4] |

Synthesis of this compound

One of the common industrial methods for synthesizing this compound involves the reaction of acetylene with ammonia. This process is typically carried out at high temperatures in the presence of a catalyst.[3]

Caption: Synthesis of this compound from Acetylene and Ammonia.

Key Chemical Reactions and Applications

The methyl group in this compound is reactive and can undergo various chemical transformations. For instance, oxidation of this compound yields picolinic acid.[2] This compound serves as a precursor in the production of the agrichemical nitrapyrin and is also used to manufacture 2-vinylpyridine, a monomer for synthetic rubber.[2][3]

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 4. Pyridine, 2-methyl- [webbook.nist.gov]

- 5. 109-06-8 CAS | 2-METHYL PYRIDINE | Laboratory Chemicals | Article No. 4672B [lobachemie.com]

The Discovery and Isolation of 2-Picoline: A Technical History

This guide provides a comprehensive overview of the discovery, isolation, and chemical synthesis of 2-picoline (2-methylpyridine). It details the historical progression from its initial extraction from coal tar to modern industrial synthesis routes. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and structured data for reference.

Historical Discovery and Elucidation

The history of 2-picoline is intertwined with the initial investigations into the chemical constituents of coal tar and bone oil in the 19th century. Initially, the isomers of picoline were not distinguished and were isolated as a mixture.

In 1826, the German chemist Otto Unverdorben first obtained an impure mixture of pyridine bases, which he named "Odorin," by the pyrolysis of bones.[1] However, the first isolation of picoline in a pure form is credited to the Scottish chemist Dr. Thomas Anderson in 1846.[1][2] Anderson isolated the compound from coal tar and gave it the name "picoline," derived from the Latin words pix (tar) and oleum (oil).[1]

It was not until 1879 that the Austrian chemist Hugo Weidel successfully isolated and characterized the three distinct isomers of picoline, which he designated α-, β-, and γ-picoline.[1] Weidel's key contribution was differentiating the isomers through chemical degradation. He subjected each isomer to oxidation with potassium permanganate, which transformed them into their corresponding carboxylic acids. The acid derived from α-picoline (2-picoline) was named picolinic acid, while the acid from β-picoline was identified as nicotinic acid.[1] This chemical transformation was crucial in proving that the picolines were indeed methyl-substituted pyridines.

Physicochemical Data of Picoline Isomers

The differentiation of picoline isomers is critical for their application. Their physical properties, while similar, allow for separation through methods like fractional distillation.

| Property | 2-Picoline (α-picoline) | 3-Picoline (β-picoline) | 4-Picoline (γ-picoline) |

| CAS Number | 109-06-8 | 108-99-6 | 108-89-4 |

| Molar Mass | 93.13 g/mol | 93.13 g/mol | 93.13 g/mol |

| Appearance | Colorless to faint yellow liquid | Colorless liquid | Colorless liquid |

| Density | 0.943 g/mL | 0.957 g/mL | 0.955 g/mL |

| Melting Point | -70 °C | -18 °C | 3.6 °C |

| Boiling Point | 128-129 °C | 141 °C | 145.4 °C |

| pKa (conjugate acid) | 5.94 | 5.63 | 5.98 |

| Data sourced from multiple references.[1][2][3] |

Isolation and Synthesis Methodologies

The methods for obtaining 2-picoline have evolved from simple extraction from natural sources to highly optimized, large-scale synthetic chemical processes.

Historical Isolation from Coal Tar

Coal tar, a viscous liquid byproduct of the coking of coal, was the primary source of pyridine bases until the 1950s.[4] The isolation process relies on the basicity of the pyridine ring.

Experimental Protocol: Generalized Isolation from Coal Tar

-

Fractional Distillation: Crude coal tar is subjected to fractional distillation. The "light oil" fraction, typically boiling between 140-170°C, contains the bulk of pyridine and its methylated homologs, including the picolines.

-

Removal of Acidic Components: The collected fraction is washed with a dilute solution of sodium hydroxide (NaOH). This step removes acidic compounds, primarily phenols, by converting them into water-soluble sodium phenates.

-

Acid Extraction: The dephenolated oil is then treated with a dilute mineral acid, such as sulfuric acid (H₂SO₄). The basic picolines react to form water-soluble sulfate salts and are extracted into the aqueous phase, leaving neutral hydrocarbons behind.

-

Liberation of Free Bases: The aqueous acid extract is separated and neutralized with a strong base (e.g., NaOH). This process regenerates the free picoline bases, which are immiscible with water and form a separate layer.

-

Final Purification: The separated layer of crude pyridine bases is dried and subjected to a final, careful fractional distillation. Due to their different boiling points, 2-picoline (~129°C), 3-picoline (~141°C), and 4-picoline (~145°C) can be separated.

Modern Synthetic Routes

Today, 2-picoline is produced almost exclusively through chemical synthesis, which provides higher purity and is not dependent on coal production.[2]

1. Chichibabin Pyridine Synthesis: This is a major industrial method involving the gas-phase condensation of aldehydes or ketones with ammonia over a solid acid catalyst.[1] To produce a mixture of 2-picoline and 4-picoline, acetaldehyde and ammonia are passed over a catalyst like alumina (Al₂O₃) or silica-alumina at high temperatures.[1][2]

Experimental Protocol: Industrial Chichibabin Synthesis

-

Reactant Preparation: Gaseous acetaldehyde and ammonia are mixed, typically in a specific molar ratio.

-

Catalytic Conversion: The gas mixture is passed through a fixed-bed reactor containing a solid oxide catalyst (e.g., fluorinated alumina or a zeolite). The reactor is maintained at a high temperature, generally between 350°C and 500°C.[1]

-

Condensation and Separation: The product stream exiting the reactor is cooled to condense the picolines and water. The crude organic layer is separated from the aqueous layer.

-

Purification: The mixture of 2-picoline and 4-picoline is separated by fractional distillation.

2. Acetone and Acrylonitrile Route: A more selective route to 2-picoline involves the condensation of acetone and acrylonitrile. This reaction forms an intermediate, 5-oxohexanenitrile, which then cyclizes to yield 2-picoline.[2] This method avoids the co-production of 4-picoline.

Purification via Zinc Chloride Adduct Formation

A classic laboratory method for purifying 2-picoline from mixtures or removing tenacious impurities involves the formation of a crystalline zinc chloride complex. This method leverages the coordinate covalent bond formed between the nitrogen of the picoline and the zinc atom.

Experimental Protocol: Purification via ZnCl₂ Complex

-

Complex Formation: Anhydrous zinc chloride (ZnCl₂) is dissolved in a suitable solvent, such as absolute ethanol containing a small amount of concentrated HCl. The crude 2-picoline is then added to this solution. A crystalline precipitate of the complex, (C₆H₇N)₂·ZnCl₂, forms.

-

Recrystallization: The solid complex is collected by filtration. For higher purity, it is recrystallized from absolute ethanol. This step is effective at excluding isomers and other impurities that do not form the complex as readily or have different solubilities.

-

Liberation of 2-Picoline: The purified crystalline complex is dissolved or suspended in water and treated with an excess of a strong base solution, such as 30-40% NaOH. The hydroxide ions displace the picoline from the zinc complex, precipitating zinc hydroxide (Zn(OH)₂) and liberating the free 2-picoline.

-

Final Isolation: The liberated 2-picoline, which is immiscible with the aqueous solution, is separated. It can be further purified by drying over a suitable agent (e.g., solid KOH) followed by distillation.

Conclusion

The journey of 2-picoline from a foul-smelling component of coal tar to a precisely manufactured chemical intermediate showcases over a century of progress in organic chemistry. The early work of chemists like Anderson and Weidel laid the foundation for understanding this important class of heterocyclic compounds. Today, highly efficient synthetic methods, such as the Chichibabin synthesis, allow for the large-scale production required for its widespread use in the agrochemical, pharmaceutical, and polymer industries. The detailed protocols for its isolation and purification remain vital tools for researchers and chemical professionals.

References

An In-depth Technical Guide on the Reactivity of the Methyl Group in 2-Methylpyridine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the reactivity of the methyl group in 2-methylpyridine (α-picoline). The electron-withdrawing nature of the pyridine ring significantly enhances the acidity of the methyl protons, making this group a versatile handle for a wide range of chemical transformations.[1] This document details key reactions, including deprotonation, alkylation, condensation, oxidation, and halogenation, supported by reaction mechanisms, experimental protocols, and quantitative data. This guide is intended to be a valuable resource for professionals in organic synthesis and medicinal chemistry, aiding in the design and execution of synthetic routes involving the this compound scaffold.

Core Principles of Reactivity

The synthetic utility of this compound stems primarily from the enhanced acidity of the protons on its methyl group.[1] The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive and resonance effect, which stabilizes the conjugate base formed upon deprotonation.[1] This carbanion, the 2-picolyl anion, is stabilized by delocalization of the negative charge onto the nitrogen atom, as depicted in its resonance structures.

The pKa of the methyl protons in 2-picoline is approximately 34, significantly lower than that of toluene (pKa ≈ 41), highlighting its increased acidity.[1] This allows for facile deprotonation by strong bases such as organolithium reagents (e.g., n-butyllithium), lithium diisopropylamide (LDA), or sodium amide to generate the highly reactive 2-picolyl anion.[1][2][3] This anion is a potent nucleophile and serves as the key intermediate for a multitude of functionalization reactions.[4]

Key Synthetic Transformations

The activated methyl group of this compound can undergo several classes of reactions, making it a valuable building block in synthesis.

Treatment of this compound with a strong base like butyllithium readily deprotonates the methyl group to form the corresponding picolyllithium species.[2][4] This powerful nucleophile can react with a wide array of electrophiles. For instance, reaction with alkyl halides leads to the formation of elongated alkyl chains at the 2-position. Similarly, reactions with epoxides proceed efficiently to yield hydroxylated side chains.[3]

The acidic methyl protons enable aldol-type condensation reactions with aldehydes and ketones. A commercially significant application is the condensation with formaldehyde to produce 2-vinylpyridine, a monomer used in the production of specialty polymers for adhesives.[2][4] Condensation with other aldehydes, such as benzaldehyde, is also a common transformation.

The methyl group can be oxidized to various higher oxidation states, including an aldehyde or a carboxylic acid.

-

Oxidation to Carboxylic Acid: Strong oxidizing agents, most notably potassium permanganate (KMnO₄), are used to convert the methyl group into a carboxylic acid, yielding picolinic acid (pyridine-2-carboxylic acid).[2][4][5][6]

-

Oxidation to Aldehyde: Selective oxidation to 2-pyridinecarboxaldehyde (picolinaldehyde) is more challenging but can be achieved. Common methods include oxidation of the intermediate 2-(hydroxymethyl)pyridine or direct oxidation using reagents like selenium dioxide.[7][8]

The methyl group can undergo free-radical halogenation.[1] For instance, chlorination can be achieved using reagents like trichloroisocyanuric acid to produce 2-(chloromethyl)pyridine, a reactive intermediate for further nucleophilic substitution reactions.[9][10]

Quantitative Data Summary

The following table summarizes conditions and yields for representative reactions involving the methyl group of this compound and its derivatives.

| Reaction Type | Substrate | Reagents / Conditions | Product | Yield (%) | Reference |

| Chlorination | This compound | Trichloroisocyanurate, Benzamide (cat.), CH₂Cl₂, reflux | 2-(Chloromethyl)pyridine | 94% | [10] |

| Alkylation | 2,6-Dimethylpyridine | 1) LDA, THF, -78 °C; 2) 1,2-Epoxyoctane | 1-(6-Methylpyridin-2-yl)decan-2-ol | 71% | [3] |

| Oxidation | This compound | KMnO₄, H₂O, heat | Picolinic Acid | <70% | [6][11] |

| Hydrolysis (for Picolinic Acid) | 2-Cyanopyridine | NaOH, H₂O, reflux; then HCl | Picolinic Acid | 89.6% | [12] |

Detailed Experimental Protocols

This procedure is adapted from a well-established method using potassium permanganate.[6]

Workflow Diagram: Synthesis of Picolinic Acid

Caption: Workflow for the synthesis of picolinic acid via KMnO₄ oxidation.[6]

Procedure:

-

In a 5-L three-necked flask equipped with a reflux condenser and stirrer, place 2500 mL of water and 50 g (0.54 mole) of this compound.[6]

-

Add 90 g (0.57 mole) of potassium permanganate and heat the solution on a steam bath for approximately 1 hour, or until the purple color has mostly disappeared.[6]

-

Introduce a second 90 g portion of permanganate followed by 500 mL of water, and continue heating for 2-2.5 hours until the purple color is gone.[6]

-

Allow the reaction mixture to cool slightly, then filter the precipitated manganese oxides and wash them thoroughly with 1 L of hot water.[6]

-

Concentrate the combined filtrate under reduced pressure to 150–200 mL and acidify with concentrated hydrochloric acid.[6]

-

Evaporate the acidic solution to dryness under reduced pressure. Reflux the solid residue with 250 mL of 95% ethanol, filter, and repeat the extraction with another 150 mL of ethanol.[6]

-

Pass dry hydrogen chloride gas into the combined ethanolic filtrates until saturation, while cooling the solution. The picolinic acid hydrochloride product will precipitate and can be collected by filtration.[6]

This procedure is based on a patented method for producing 2-(chloromethyl)pyridine.[10]

-